molecular formula C9H7N3 B3181595 2-(pyridin-2-yl)pyrazine CAS No. 93844-96-3

2-(pyridin-2-yl)pyrazine

Cat. No.: B3181595
CAS No.: 93844-96-3
M. Wt: 157.17 g/mol
InChI Key: IUEQMQXAVZARKU-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)pyrazine is a heterocyclic compound that features both a pyridine and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-2-yl)pyrazine typically involves the coupling of pyridine and pyrazine derivatives. One common method is the Stille coupling reaction, which involves the reaction of a bromo-pyrazine derivative with a pyridine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like xylene and temperatures around reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory methods for industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)pyrazine varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses . The exact molecular targets and pathways involved are still under investigation and may vary based on the specific derivative and application.

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-2-yl)pyrazine is unique due to its combination of pyridine and pyrazine rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-pyridin-2-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEQMQXAVZARKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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